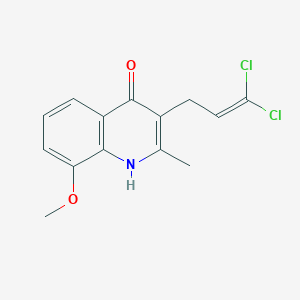

![molecular formula C8H4F3N3O B5653521 2-(三氟甲基)-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮](/img/structure/B5653521.png)

2-(三氟甲基)-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮

描述

The compound 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a fluorinated triazine derivative, notable for its unique structural framework that incorporates a pyridine moiety alongside the triazin-4-one structure, potentially offering a variety of biological activities and chemical reactivity due to the presence of the trifluoromethyl group.

Synthesis Analysis

The synthesis of pyrido triazin-nucleus derivatives, including compounds similar to 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, involves reactions of diaminopyridine derivatives with oxalyl chloride in DMF, utilizing pyridine as a base. This method demonstrates an efficient route to such structures, suggesting a potential pathway for synthesizing the compound (Tahmasby et al., 2021). Additionally, reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole have been utilized for the synthesis of related fluorinated poly-substituted triazolo and triazine derivatives (Zohdi, 1997).

Molecular Structure Analysis

Intricate details about the molecular structure of similar compounds have been elucidated through various methods, including X-ray diffraction, demonstrating nonplanar structures and highlighting the influence of the trifluoromethyl group on the molecular geometry. These studies underline the complexity and specificity of molecular interactions within such compounds, likely applicable to 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (Hwang et al., 2006).

Chemical Reactions and Properties

The reactivity of similar triazine derivatives includes cycloadditions, providing access to new pyridine compounds with excellent regioselectivity. Such reactions permit further transformations, indicative of the versatile reactivity of the triazine core when modified with electron-withdrawing groups like the trifluoromethyl group (Evariste et al., 1993).

科学研究应用

合成和药物化学构建模块

已描述了一种合成 2-二烷基氨基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮的新方法,涉及一步合成工艺。该方法旨在创建一批吡啶三嗪,它们作为药物化学中的构建模块具有价值 (Dagdag, 2022)。

有机化学中的广泛适用性

通过一步环缩合过程合成吡啶基取代的 1,3,5-三嗪证明了 4H-吡啶并[1,3]恶嗪-4-酮的广泛适用性。该方法对包括有机合成和药物应用在内的各个领域都很有效 (Le Falher 等,2014)。

铃木交叉偶联反应

铃木交叉偶联反应已有效用于合成 2-二乙氨基-4H-7-(Het) 芳基吡啶并[1,2-a][1,3,5]三嗪-4-酮。该方法为该类化合物的药物化学提供了潜力 (Dagdag 等,2021)。

绿色化学方法

已开发出 N-2-吡啶酰胺和 CO2 之间的碱促进的脱芳环化,为获得吡啶并[1,2-a]-1,3,5-三嗪-4-酮提供了一条绿色且可持续的途径。该方法以其环保的方法而著称,使用 CO2 作为羰基来源,仅释放水作为副产物 (Xia 等,2017)。

红色荧光有机化合物

吡啶并[1,2-b][1,2,4]三嗪已被合成并显示出显着的红光发射,标志着它们在有机电子材料中的潜在用途 (Darehkordi 等,2018)。

属性

IUPAC Name |

2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O/c9-8(10,11)6-12-5-3-1-2-4-14(5)7(15)13-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYMQMTVIQOGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC(=O)N2C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

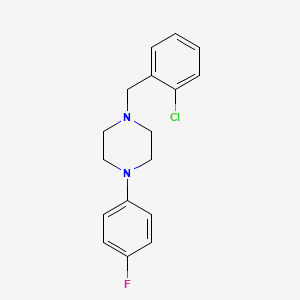

![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5653445.png)

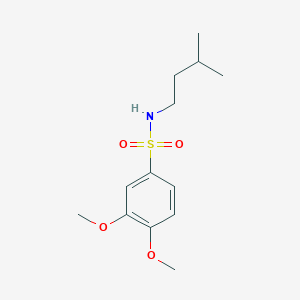

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5653457.png)

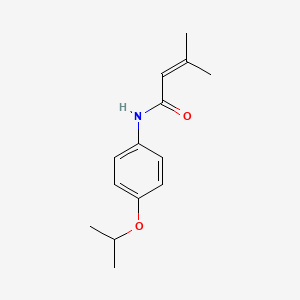

![2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5653467.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5653480.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-propyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5653484.png)

![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)

![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)

![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)

![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)

![methyl 3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5653558.png)